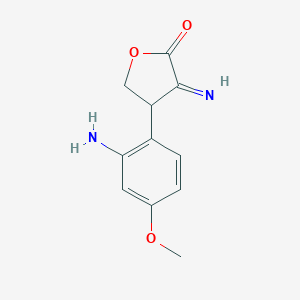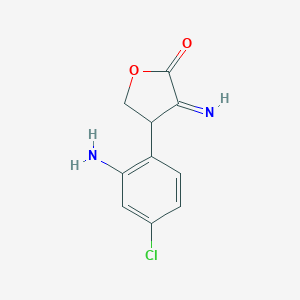![molecular formula C11H10N4S B292428 2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)
2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). This compound was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the activity of this receptor, 2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is thought to reduce the effects of stress on the body and brain, leading to a reduction in anxiety and other stress-related symptoms.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can produce a range of biochemical and physiological effects, including a reduction in anxiety-like behavior, a decrease in stress-induced corticotropin-releasing hormone (CRH) release, and an attenuation of the physiological and behavioral responses to stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is its high selectivity for the CRF1 receptor, which allows for more precise targeting of this receptor in experimental settings. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, including the development of more potent and selective CRF1 antagonists, the investigation of its potential use in combination with other drugs or therapies, and the exploration of its effects on other stress-related disorders beyond anxiety and depression. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of 2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of 2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves a multi-step process that begins with the reaction of 2-amino-5-methylthiazole with 2-bromo-1-(bromomethyl)-4-methylbenzene to form 2-(5-methylthiazol-2-yl)-1-(bromomethyl)-4-methylbenzene. This intermediate is then reacted with 2-chloro-4,5-dimethoxybenzaldehyde to form the corresponding Schiff base, which is cyclized with hydrazine hydrate to yield 2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has been extensively studied for its potential therapeutic applications in a variety of conditions, including anxiety, depression, and addiction. It has also been investigated for its potential use in the treatment of stress-related disorders such as post-traumatic stress disorder (PTSD) and irritable bowel syndrome (IBS).
Eigenschaften
Molekularformel |
C11H10N4S |
|---|---|
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
4-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C11H10N4S/c1-6-13-10-9-7-3-2-4-8(7)16-11(9)12-5-15(10)14-6/h5H,2-4H2,1H3 |
InChI-Schlüssel |
MZANQLHYXAKINB-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=NC3=C(C2=N1)C4=C(S3)CCC4 |
Kanonische SMILES |
CC1=NN2C=NC3=C(C2=N1)C4=C(S3)CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292346.png)
![2-(3-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292347.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292349.png)
![2-(3-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292350.png)
![ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292354.png)
![ethyl (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292355.png)
![ethyl (3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292356.png)
![(3Z)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292357.png)
![ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292360.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)


![2,3,4-triphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292367.png)
![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)